molecular formula C19H16FN5O B4508034 2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B4508034
M. Wt: 349.4 g/mol
InChI Key: QWSSEIJSKNLMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H16FN5O and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.13388831 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research efforts have focused on the synthesis of compounds related to the structure of 2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide and their evaluation for antibacterial properties. A notable study involves the synthesis of isoxazolinyl oxazolidinones, compounds that showed significant in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. These compounds exhibited MIC values 2 to 10 fold lower compared to linezolid against strains such as Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, Klebsiella pneumoniae, and Streptococcus pyogens (Varshney et al., 2009).

Antiproliferative and Antiplasmodial Properties

Another area of research has been the exploration of compounds with similar structures for their potential in vitro antiplasmodial properties. Novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides were prepared and showed promise in preliminary results against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Molecular docking studies suggested a mode of action against the plasmodial parasite, indicating these compounds as potential scaffolds for developing new drugs against malaria (Mphahlele et al., 2017).

Inhibitory Activity Against Tyrosinase

In the field of dermatology, research into 1,2,4-triazole based compounds has highlighted their inhibitory activity against mushroom tyrosinase, a key enzyme in melanogenesis. Among the synthesized compounds, one particularly demonstrated more prominent activity compared to the standard drug kojic acid. These findings point towards the utility of such compounds in designing new drugs to treat hyperpigmentation disorders (Hassan et al., 2022).

Properties

IUPAC Name

2-(6-fluoroindol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c20-16-4-3-15-7-8-24(18(15)9-16)11-19(26)23-17-5-1-14(2-6-17)10-25-13-21-12-22-25/h1-9,12-13H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSSEIJSKNLMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Reactant of Route 4
2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Reactant of Route 5
2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.